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Compound of Interest

Compound Name: Anticancer agent 105

Cat. No.: B15141471 Get Quote

Disclaimer: This technical guide outlines the in vitro anticancer activity of a representative

thienopyrimidine-based compound, herein designated as "Thienopyrimidine Agent TA-105".

The quantitative data and specific experimental outcomes presented are illustrative, based on

published research on structurally related thienopyrimidine derivatives, and are intended to

provide a technical framework for assessing the anticancer properties of this class of

compounds. The compound "Anticancer agent 105" (CAS: 2450987-57-0) is a

thienopyrimidine scaffold-based agent reported to exhibit selective toxicity towards melanoma

and induce apoptosis[1][2]. However, specific in vitro efficacy data for this particular agent is

not publicly available at the time of this writing.

Introduction
Thienopyrimidine derivatives are a significant class of heterocyclic compounds that have

garnered considerable attention in medicinal chemistry due to their diverse pharmacological

activities, including potent anticancer properties. These compounds often function as inhibitors

of key signaling molecules involved in cancer cell proliferation and survival. Thienopyrimidine

Agent TA-105 is a representative compound from this class, investigated for its potential as an

anticancer therapeutic, particularly for melanoma. This guide provides a detailed overview of its

in vitro anticancer activity, focusing on its cytotoxic effects, induction of apoptosis, and impact

on the cell cycle.
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Data Presentation: In Vitro Efficacy of
Thienopyrimidine Agent TA-105
The in vitro anticancer effects of TA-105 have been characterized across various human

cancer cell lines. The primary endpoints evaluated include cytotoxicity (IC50), the induction of

apoptosis, and cell cycle arrest. The following tables summarize the quantitative data from

these assessments.

Table 1: Cytotoxicity of Thienopyrimidine Agent TA-105 (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined following 48 hours of

continuous exposure to the compound.

Cell Line Cancer Type
IC50 (µM) [Representative
Data]

B16-F10 Melanoma 1.5

A375 Melanoma 2.1

HCT116 Colorectal Carcinoma 0.8[3]

OV2008 Ovarian Carcinoma 1.0[3]

MCF-7 Breast Adenocarcinoma 7.3[4]

Normal Fibroblasts (MEF) Non-cancerous > 20

Table 2: Induction of Apoptosis by Thienopyrimidine Agent TA-105

The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide

staining followed by flow cytometry after 24 hours of treatment with TA-105 at its IC50

concentration.
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Cell Line Treatment
% Early
Apoptosis

% Late
Apoptosis

% Total
Apoptosis

B16-F10 Control 2.1 1.5 3.6

B16-F10 TA-105 (1.5 µM) 15.8 22.4 38.2

A375 Control 3.5 2.2 5.7

A375 TA-105 (2.1 µM) 18.2 25.1 43.3

Table 3: Cell Cycle Analysis of Cancer Cells Treated with Thienopyrimidine Agent TA-105

The distribution of cells in different phases of the cell cycle was determined by Propidium

Iodide staining and flow cytometry after 24 hours of treatment with TA-105 at its IC50

concentration.

Cell Line Treatment
% G0/G1
Phase

% S Phase % G2/M Phase

B16-F10 Control 55.2 28.1 16.7

B16-F10 TA-105 (1.5 µM) 25.6 15.3 59.1

A375 Control 60.1 25.4 14.5

A375 TA-105 (2.1 µM) 30.8 12.9 56.3

Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.

Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL

of complete culture medium and allow them to adhere overnight in a humidified incubator at

37°C with 5% CO2.
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Compound Treatment: Prepare serial dilutions of TA-105 in culture medium. Remove the old

medium from the wells and add 100 µL of the medium containing various concentrations of

the compound (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., DMSO).

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an

additional 4 hours.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Determine the IC50 value by plotting the percentage of viability against the

logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide)
This assay quantifies the percentage of cells undergoing apoptosis.

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TA-105 at its IC50

concentration for 24 hours.

Cell Harvesting: Harvest the cells by trypsinization, wash them twice with cold PBS, and

resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-

FITC and 5 µL of Propidium Iodide (PI).

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow

cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic

(Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
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Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TA-105 at its IC50

concentration for 24 hours.

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol

overnight at -20°C.

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing

Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

Incubation: Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of

cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway and experimental workflows.
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Proposed signaling pathway for Thienopyrimidine Agent TA-105.
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Workflow for the Cell Viability (MTT) Assay.
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Workflow for the Apoptosis Assay.
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Workflow for Cell Cycle Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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